phenylglyoxylic-N-t-butylamide
Description
Phenylglyoxylic-N-t-butylamide is an α-ketocarboxylic acid amide derivative synthesized via a high-yield industrial process. According to a 2025 report by Deutsche Gold- und Silber-Scheideanstalt, this compound is produced by reacting phenylglyoxylic acyl cyanide with t-butylamine, followed by extraction with methylene chloride. The process achieves a 95% yield, with the final product exhibiting a melting point of 76–77°C . Its primary application lies in agrochemical synthesis, particularly as an intermediate in herbicides and fungicides, owing to its stability and reactivity in coupling reactions.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-tert-butyl-2-oxo-2-phenylacetamide |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)13-11(15)10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,15) |
InChI Key |
SVWOSRJNHDBRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Phenylglyoxylic-N-t-butylamide
- Structure : Features a phenylglyoxylic acid backbone (α-keto carbonyl group) linked to a bulky t-butylamide moiety.
- Key Properties : High crystallinity (melting point 76–77°C) and industrial-scale synthesis efficiency (95% yield) .
3-Chloro-N-phenyl-phthalimide
- Structure : Contains a phthalimide core (isoindoline-1,3-dione) substituted with a chlorine atom and a phenyl group.
- Key Properties: Used as a monomer in polyimide synthesis, requiring high purity for polymerization. However, synthesis yield and melting point data are unspecified in available literature .
Hydroxamic Acid Derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide)
- Structure : Characterized by an N-hydroxyamide group, often with aryl or cycloalkyl substituents.
- Key Properties : Primarily utilized as antioxidants (e.g., radical scavengers like DPPH). Synthesis methods vary, but purification often involves recrystallization or distillation .
Substituted N-(3-(Pyrimidin-4-yl)phenyl)acrylamide Analogs
Table 1. Comparative Data for Selected Amide Derivatives
| Compound Name | Key Functional Groups | Synthesis Yield | Melting Point (°C) | Primary Application |
|---|---|---|---|---|
| This compound | α-Keto carbonyl, t-butylamide | 95% | 76–77 | Herbicide/Fungicide |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide, Cl, phenyl | Not reported | Not reported | Polyimide monomers |
| N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide | Hydroxamic acid, Cl, cyclohexane | Not reported | Not reported | Antioxidants |
| N-(3-(Pyrimidin-4-yl)phenyl)acrylamide | Acrylamide, pyrimidine | Not reported | Not reported | Pharmaceuticals (BTK inhibitors) |
Application-Specific Performance
- Agrochemical Utility : this compound’s α-keto group enhances reactivity in nucleophilic substitutions, making it ideal for herbicide intermediates. In contrast, 3-chloro-N-phenyl-phthalimide’s rigid aromatic structure favors thermal stability in polymers .
- Pharmaceutical Relevance : Substituted acrylamides (e.g., BTK inhibitors) rely on hydrogen-bonding motifs absent in phenylglyoxylic derivatives, underscoring divergent structure-activity priorities .
- Antioxidant Activity : Hydroxamic acids exhibit radical scavenging via N-OH groups, a mechanism irrelevant to this compound’s agrochemical role .
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